Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-methoxy-1H-indazole-5-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-methoxy-1H-indazole-5-carboxylate
Executive Summary
In contemporary medicinal chemistry, functionalized indazoles serve as privileged scaffolds for targeting a vast array of biological targets, most notably protein kinases and epigenetic modulators. Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly specialized, commercially available building block that provides a robust starting point for the synthesis of critical active pharmaceutical ingredient (API) intermediates[1].
This technical guide provides an in-depth analysis of the chemical properties, electronic causality, and standardized synthetic workflows associated with this scaffold. By understanding the unique steric and electronic environment created by the ortho-relationship of the 4-methoxy and 5-carboxylate groups, drug development professionals can optimize their synthetic routes and improve target binding affinities[2].
Physicochemical & Structural Profiling
To effectively utilize this scaffold in library synthesis or scale-up, researchers must first understand its baseline physicochemical properties. The compound requires storage under an inert atmosphere at room temperature to prevent oxidative degradation and maintain its high purity (>98%)[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication for Drug Design |
| Chemical Name | Methyl 4-methoxy-1H-indazole-5-carboxylate | Standard IUPAC nomenclature. |
| CAS Number | 1427373-17-8 | Unique identifier for sourcing[4]. |
| Molecular Formula | C10H10N2O3 | Indicates a highly atom-efficient core[3]. |
| Molecular Weight | 206.20 g/mol | Low MW allows ample room for lead elaboration without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 (Indazole N-H) | Critical for hydrogen bonding to the kinase hinge region. |
| H-Bond Acceptors | 4 (N, O, O, O) | Provides multiple vectors for solvent-channel interactions. |
| Rotatable Bonds | 3 | High rigidity; reduces entropic penalty upon target binding. |
Electronic and Steric Causality in Reactivity
The chemical behavior of Methyl 4-methoxy-1H-indazole-5-carboxylate is governed by a "push-pull" electronic system combined with localized steric hindrance.
-
Electronic "Push-Pull" Dynamics : The 4-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), enriching the electron density of the indazole core. Conversely, the 5-methyl carboxylate acts as an electron-withdrawing group (EWG) via resonance (-M effect). This polarization stabilizes the aromatic system but selectively modulates the pKa of the indazole N-H, making N1-alkylation highly favorable under basic conditions.
-
Ortho-Steric Penalty : The spatial proximity of the 4-methoxy group to the 5-carboxylate creates significant steric shielding. When the ester is hydrolyzed to the corresponding carboxylic acid, this steric bulk impedes the approach of bulky nucleophiles or standard coupling reagents (like EDC/HOBt). Consequently, highly reactive uronium-based coupling agents (e.g., HATU) are required to force amide bond formation[2].
Standardized Experimental Workflows
The following protocols are engineered as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.
Protocol A: Base-Catalyzed Saponification of the 5-Methyl Ester
Objective: Convert the methyl ester to the free carboxylic acid for subsequent functionalization.
-
Preparation : Dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H2O.
-
Causality: The mixed solvent system ensures complete dissolution of the organic starting material while providing the necessary aqueous environment for the hydroxide nucleophile.
-
-
Hydrolysis : Add LiOH·H2O (3.0 eq) at room temperature, then warm to 40°C and stir for 4-6 hours.
-
In-Process Validation : Monitor by LC-MS. Complete disappearance of the starting material mass (m/z 207 [M+H]+) and the appearance of the acid mass (m/z 191 [M-H]-) confirms conversion.
-
Workup & Precipitation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3-4.
-
Self-Validation: The sudden precipitation of an off-white solid visually confirms the protonation of the soluble carboxylate salt into the insoluble free carboxylic acid.
-
-
Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: Sterically Hindered Amide Coupling
Objective: Couple the resulting acid with a primary or secondary amine.
-
Pre-activation : Dissolve the 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes.
-
Causality: HATU is strictly chosen over EDC due to the steric hindrance from the ortho-methoxy group. HATU rapidly forms a highly reactive HOAt active ester.
-
Self-Validation: A distinct color change (typically to pale yellow/orange) indicates successful active ester formation.
-
-
Coupling : Add the target amine (1.1 eq) and stir at room temperature for 12 hours.
-
Quench & Extraction : Dilute with EtOAc and quench with water.
-
Purification Wash : Wash the organic layer sequentially with 1M HCl, then saturated aqueous NaHCO3, and finally brine.
-
Self-Validation: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproducts, ensuring the crude organic layer contains exclusively the neutral amide product.
-
Figure 1: Sequential functionalization workflow of the indazole scaffold.
Pharmacophore Applications in Drug Discovery
In the context of rational drug design, the structural topology of Methyl 4-methoxy-1H-indazole-5-carboxylate maps perfectly onto the binding requirements of several critical biological targets.
-
Kinase Hinge Binding : The 1H-indazole core acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
-
Solvent Channel Vectoring : The 4-methoxy group projects toward the solvent-exposed channel or specific selectivity pockets. Its steric bulk can prevent the molecule from binding to off-target kinases, thereby enhancing selectivity.
-
DFG Pocket Access : Once converted to an amide, the 5-position serves as an ideal vector to extend the molecule into the DFG-out allosteric pocket, a common strategy in the design of Type II kinase inhibitors.
Figure 2: Pharmacophore mapping of the substituted indazole core to a kinase target.
